4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUKNGJXDJYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 4-chloropyridine under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Electronic Effects : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing nitro groups in ’s pyrimidinyl oxadiazoles .
- Steric Bulk : LMM5’s benzyl sulfamoyl group introduces steric hindrance, which may limit binding to certain targets compared to the smaller 3-chlorophenylmethyl group in the target compound .
Structure-Activity Relationship (SAR) Insights
- Pyridine vs.
- Chlorine Positioning : The meta-chloro substitution on the phenyl ring (target compound) may offer optimal steric and electronic effects compared to para-substituted analogs in other studies .
- Sulfanyl Linkers : The methylene (-CH₂-) spacer in the target compound’s sulfanyl group increases flexibility relative to the rigid butyl chain in ’s compound, possibly affecting conformational stability .
Biological Activity
The compound 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridine ring linked to an oxadiazole moiety, which is substituted with a chlorophenyl group and a sulfanyl group. The presence of these functional groups is critical for its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, it was found that the introduction of the oxadiazole ring significantly enhanced antimicrobial activity compared to their non-oxadiazole counterparts. The minimum inhibitory concentration (MIC) values for several derivatives were reported, indicating potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Fusarium oxysporum
- MIC Values : Ranged from 30.2 to 43.2 µg/cm³ for selected derivatives .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. Studies have shown that certain compounds within this class can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Research Findings
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia)
- Cytotoxicity : Compounds exhibited IC50 values in the micromolar range, with some derivatives demonstrating higher potency than traditional chemotherapeutics like doxorubicin .
The mechanisms by which 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to microbial growth and cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors that regulate apoptosis and cell cycle progression has been suggested as a mode of action .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 30.2 µg/cm³ | |
| Antimicrobial | Escherichia coli | 43.2 µg/cm³ | |
| Anticancer | MCF-7 | 0.65 µM | |
| Anticancer | U-937 | 2.41 µM |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in microbial metabolism |
| Receptor Interaction | Modulates apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
